

An In-depth Technical Guide to the Synthesis and Characterization of Cropropamide

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Compound of Interest

Compound Name: Cropropamide

Cat. No.: B8078346

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This technical guide provides a comprehensive overview of the synthesis pathway and physicochemical characterization of **Cropropamide**. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction to Cropropamide

Cropropamide is an organic compound identified as N-[1-[(Dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide.[1] It is a component of the respiratory stimulant Prethcamide.[2][3] Studies have indicated that **Cropropamide** can increase locomotor activity in rats at specific dosages.[2] It is also listed as a banned substance by the World Anti-Doping Agency (WADA).[4]

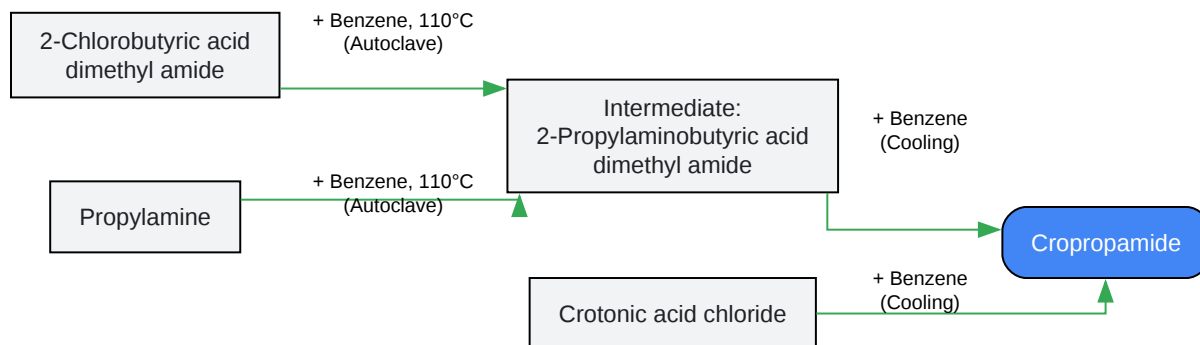
Physicochemical and Analytical Characterization

The key physicochemical properties and analytical data for **Cropropamide** are summarized in the table below. This information is crucial for its identification, purity assessment, and formulation development.

Property	Value	Reference(s)
CAS Number	633-47-6	
Molecular Formula	C ₁₃ H ₂₄ N ₂ O ₂	
Molecular Weight	240.34 g/mol	
IUPAC Name	2-[[<i>(E)</i> -but-2-enoyl]-propylamino]-N,N-dimethylbutanamide	
Appearance	Pale Yellow to Dark Yellow Oil	
Boiling Point	128-130 °C at 0.25 mmHg	
Solubility	Soluble in Methanol; Slightly soluble in Chloroform and DMSO.	
Storage Temperature	Refrigerator (2-8°C)	
Purity (by HPLC)	>95% to 99.38%	

Synthesis Pathway of Cropropamide

The synthesis of **Cropropamide** involves a multi-step process, which is depicted in the diagram below. The pathway starts from 2-chlorobutyric acid dimethyl amide and propylamine, leading to the formation of an intermediate, 2-propylaminobutyric acid dimethyl amide. This intermediate is then reacted with crotonic acid chloride to yield the final product, **Cropropamide**.



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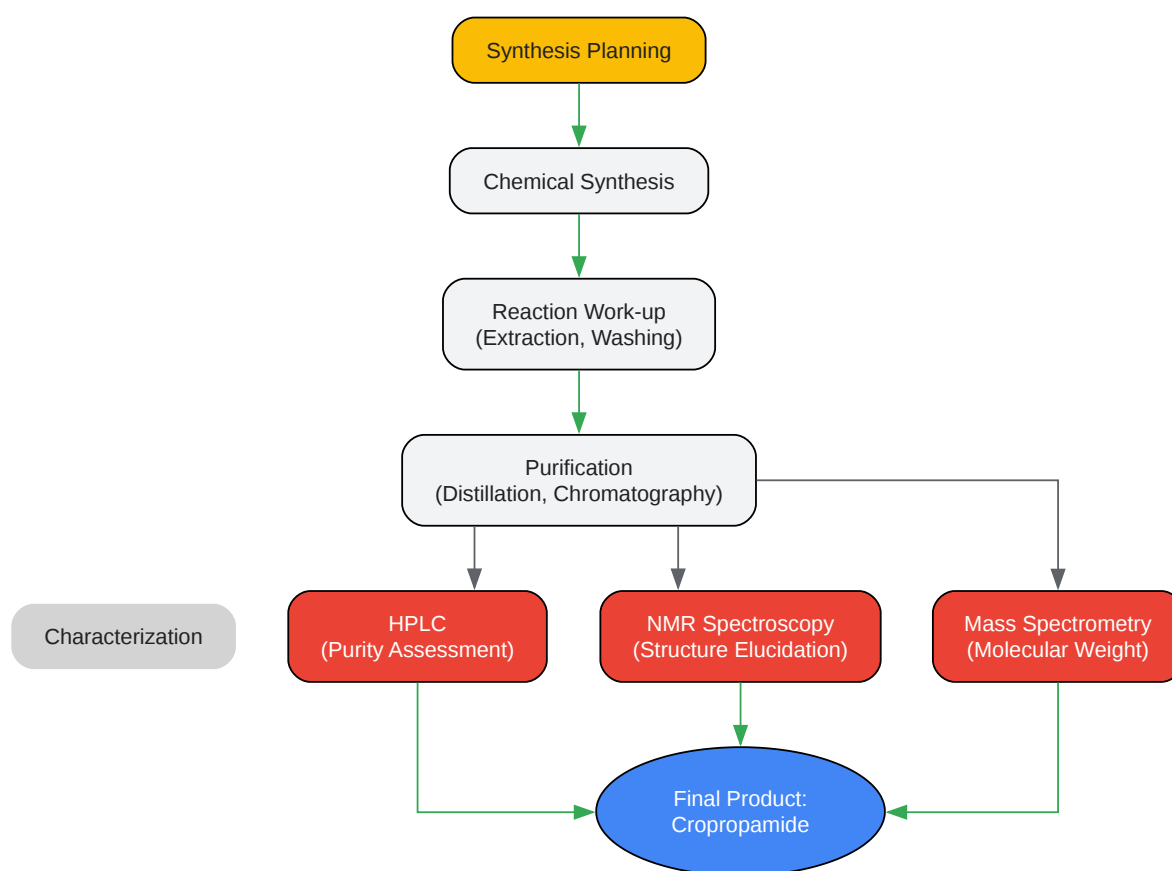
Diagram 1: Synthesis Pathway of **Cropropamide**.

Experimental Protocols

- **Reaction Setup:** Dissolve 2-chlorobutyric acid dimethyl amide in absolute benzene.
- **Amination:** Add propylamine to the solution and heat the mixture to 110°C in an autoclave.
- **Work-up:** After cooling, filter off the precipitated propylamine hydrochloride. Wash the benzene solution with water and then with a potassium lye solution to remove any remaining dissolved propylamine hydrochloride.
- **Purification:** Distill off the benzene. The resulting crude product, 2-propylaminobutyric acid dimethyl amide, is then purified by vacuum rectification.
- **Reaction Setup:** Dissolve the purified 2-propylaminobutyric acid dimethyl amide in benzene.
- **Acylation:** While cooling the solution, add crotonic acid chloride and mix thoroughly.
- **Purification:** Filter the reaction mixture and remove the benzene by distillation to obtain 2-(N-propyl-crotonylamido)butyric acid dimethyl amide, also known as **Cropropamide**. The reported melting point of the resulting product is 128°-130°C.

Experimental Workflow

The general workflow for the synthesis and characterization of a chemical entity like **Cropropamide** is illustrated in the following diagram. This process ensures the correct chemical structure and purity of the final compound.



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Diagram 2: General Experimental Workflow.

Signaling Pathways and Mechanism of Action

While **Cropropamide** is known to be a respiratory stimulant, detailed information regarding its specific signaling pathways and mechanism of action is not extensively documented in the provided search results. Further research would be required to elucidate the precise molecular targets and signaling cascades through which **Cropropamide** exerts its pharmacological effects. General drug discovery often involves integrating pharmacological screens with methods like CRISPR to identify drug-target interactions and underlying pathways.

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